molecular formula C14H20BrNO2 B13768455 (+-)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide CAS No. 57152-97-3

(+-)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide

Cat. No.: B13768455
CAS No.: 57152-97-3
M. Wt: 314.22 g/mol
InChI Key: VAMFJUPPMIRVHZ-OJERSXHUSA-N
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Description

(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide typically involves the esterification of the corresponding nipecotic acid derivative. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process. The hydrobromide salt is then formed by reacting the ester with hydrobromic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Nipecotic Acid Derivatives: These compounds share a similar core structure and have comparable chemical properties.

    Phenylnipecotic Acid Esters: These esters have similar esterification patterns and functional groups.

Uniqueness

(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds .

This detailed article provides a comprehensive overview of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57152-97-3

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

methyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C14H19NO2.BrH/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2;/h3-7,12-13H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1

InChI Key

VAMFJUPPMIRVHZ-OJERSXHUSA-N

Isomeric SMILES

C[NH+]1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2.[Br-]

Canonical SMILES

C[NH+]1CCC(C(C1)C(=O)OC)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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